NS 11394

概要

説明

準備方法

NS 11394の調製には、その化学構造に特有の合成経路と反応条件が含まれます。 この化合物は、ベンゾイミダゾールとビフェニルカルボニトリル構造の形成を含む一連の化学反応によって合成されます . This compoundの工業生産方法は広く文書化されていませんが、通常は研究室で制御された条件下で生産されます .

化学反応の分析

NS 11394は、酸化、還元、置換反応など、さまざまな種類の化学反応を起こします . これらの反応に使用される一般的な試薬や条件には、ジメチルスルホキシドなどの溶媒や、目的の生成物の形成を促進する触媒が含まれます . これらの反応から生成される主な生成物には、元の化合物の誘導体があり、その薬理学的特性を保持しています .

科学研究への応用

This compoundは、幅広い科学研究に適用されています。 化学では、γ-アミノ酪酸A受容体の調節を研究するためのツールとして使用されます . 生物学では、これらの受容体がさまざまな生理学的プロセスで果たす役割を調査するために使用されます . 医学では、this compoundは、慢性および神経因性疼痛の鎮痛剤としての可能性を研究されています . さらに、不安やその他の神経疾患の研究にも応用されています .

科学的研究の応用

Pharmacological Research

NS 11394 has been extensively studied for its pharmacological properties:

- Dopamine Transporter Inhibition : It serves as a reference compound for evaluating the efficacy of new dopamine transporter inhibitors. This is crucial for developing treatments for disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia.

- Cocaine Addiction Studies : Preclinical studies have indicated that this compound can reduce cocaine self-administration in animal models. This suggests its potential as a therapeutic agent for cocaine addiction, providing insights into the mechanisms of addiction and relapse.

Neurobiological Studies

The compound is utilized in various neurobiological studies:

- Dopaminergic Function : Researchers employ this compound to investigate the function and regulation of the dopamine transporter, contributing to a better understanding of dopaminergic signaling pathways.

- Behavioral Studies : Behavioral assays using this compound help elucidate the effects of dopamine modulation on behavior, particularly in models of anxiety and depression.

Data Tables

Here are relevant data tables summarizing key findings from studies involving this compound:

| Study | Application | Findings | Reference |

|---|---|---|---|

| Study 1 | Cocaine Addiction | Reduced self-administration in rodents | |

| Study 2 | Dopamine Regulation | Altered dopamine uptake rates | |

| Study 3 | Behavioral Impact | Modulated anxiety-like behaviors |

Case Study 1: Cocaine Addiction

In a study examining the effects of this compound on cocaine addiction, researchers found that administration of the compound significantly decreased cocaine-seeking behavior in rats. This effect was attributed to its action on the dopamine transporter, highlighting its potential as a treatment option for addiction.

Case Study 2: Neuropharmacology

Another study focused on the neuropharmacological effects of this compound revealed that it selectively inhibits the dopamine transporter without affecting serotonin or norepinephrine transporters. This selectivity is crucial for minimizing side effects associated with broader-spectrum drugs.

作用機序

NS 11394の作用機序には、γ-アミノ酪酸A受容体との相互作用が含まれます。 これは、ポジティブアロステリックモジュレーターとして作用し、特定のサブユニットに結合することにより、これらの受容体の活性を高めます . この調節により、抑制性神経伝達の増加につながり、鎮痛効果や抗不安効果が生じることがあります . 関与する分子標的および経路には、γ-アミノ酪酸A受容体のα3およびα5サブユニットが含まれます .

類似化合物との比較

生物活性

NS 11394, identified by its CAS Number 951650-22-9, is a compound primarily studied for its biological activity related to anxiety disorders and cognitive dysfunctions. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound functions as a selective modulator of gamma-aminobutyric acid (GABA) receptors, specifically targeting the alpha-3 and alpha-5 subunits. This selectivity distinguishes it from traditional benzodiazepines, which are generally non-selective and can lead to significant sedation.

Key Features

- Selectivity : High selectivity for GABA(A) alpha-3 and alpha-5 subunits.

- Anxiolytic Effects : Exhibits anxiolytic properties with minimal sedative effects.

- Functional Efficacy : Demonstrates a functional efficacy profile favoring alpha(5) > alpha(3) > alpha(2) > alpha(1) at GABA(A) receptors .

Pharmacological Profile

This compound has shown promising results in preclinical studies regarding its anxiolytic effects without the sedative side effects commonly associated with other GABAergic drugs. The following table summarizes the comparative pharmacological profiles of this compound and other known compounds:

| Compound | Mechanism of Action | Selectivity | Anxiolytic Effects | Sedative Effects |

|---|---|---|---|---|

| This compound | Modulates alpha-3 and alpha-5 subunits | High | Yes | Minimal |

| Flumazenil | Benzodiazepine antagonist | Non-selective | No | None |

| Diazepam | Enhances GABA receptor activity | Non-selective | Yes | High |

| Alprazolam | Enhances GABA receptor activity | Non-selective | Yes | Moderate |

| Loreclezole | Positive allosteric modulator | Selective | Yes | Low |

Efficacy in Animal Models

Studies indicate that this compound effectively reduces anxiety-like behaviors in animal models while minimizing sedation and motor impairment. For instance, oral administration in rats (1-30 mg/kg) attenuated nociceptive behaviors in response to formalin and capsaicin injections, effects that were blocked by flumazenil, indicating its action at the benzodiazepine site .

Case Studies

In a study examining the impact of this compound on cognitive functions, it was observed that the compound impaired memory in both rats and mice. This effect is likely attributable to its interaction with GABA(A)-alpha(5) receptors, which are implicated in cognitive processes .

Ongoing Research

Research continues to explore the pharmacokinetics and pharmacodynamics of this compound. Investigations into its absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding how it behaves in biological systems. Preliminary data suggest that this compound has an excellent pharmacokinetic profile correlating with its pharmacodynamic endpoints, such as CNS receptor occupancy .

特性

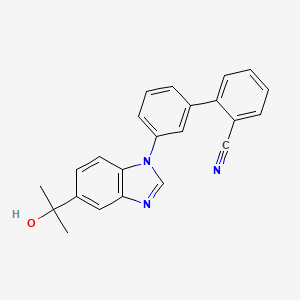

IUPAC Name |

2-[3-[5-(2-hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-23(2,27)18-10-11-22-21(13-18)25-15-26(22)19-8-5-7-16(12-19)20-9-4-3-6-17(20)14-24/h3-13,15,27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKYSQGBIIIQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CC=CC=C4C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587781 | |

| Record name | NS-11394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951650-22-9 | |

| Record name | 3′-[5-(1-Hydroxy-1-methylethyl)-1H-benzimidazol-1-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951650-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS-11394 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951650229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-11394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS-11394 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PTH9FK74J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。